BenchChemオンラインストアへようこそ!

Antimalarial agent 3

Antimalarial drug discovery Plasmodium falciparum IC50

Antimalarial agent 3 is a uniquely optimized covalent PfGAPDH inhibitor featuring a 3-bromo-4,5-dihydroisoxazole warhead and 4-(tert-butyl)phenyl-substituted 1,3,4-oxadiazole core. With an IC50 of 0.035 µM against chloroquine-sensitive P. falciparum NF54 and an exceptional selectivity index of 5319, it outperforms close regioisomers (e.g., 1,2,4-oxadiazole analogs) in therapeutic window. This precise molecular architecture is critical—generic substitution is impossible. Ideal as a benchmark standard for antimalarial lead optimization, phenotypic screening hit validation, and PfGAPDH target engagement studies. Supplied with rigorous analytical characterization for reproducible research.

Molecular Formula C15H16BrN3O2
Molecular Weight 350.21 g/mol
Cat. No. B12414476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntimalarial agent 3
Molecular FormulaC15H16BrN3O2
Molecular Weight350.21 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)C2=NN=C(O2)C3CC(=NO3)Br
InChIInChI=1S/C15H16BrN3O2/c1-15(2,3)10-6-4-9(5-7-10)13-17-18-14(20-13)11-8-12(16)19-21-11/h4-7,11H,8H2,1-3H3
InChIKeyAEOBOORNXVKNNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antimalarial Agent 3: A Nanomolar 3-Br-Isoxazoline-Based Plasmodium Inhibitor


Antimalarial agent 3, with IUPAC name 2-(3-bromo-4,5-dihydroisoxazol-5-yl)-5-(4-(tert-butyl)phenyl)-1,3,4-oxadiazole , is a synthetic small molecule from the 3-Br-isoxazoline class. It is characterized as a potent, covalent inhibitor of Plasmodium falciparum [1]. Its primary differentiators are its low nanomolar in vitro potency against the chloroquine-sensitive NF54 strain and an exceptionally high selectivity index, which suggests a wide therapeutic window for research applications [REFS-2, REFS-3].

Why Antimalarial Agent 3 Cannot Be Substituted with Generic Oxadiazoles


The antimalarial activity and therapeutic index of oxadiazole derivatives are exquisitely sensitive to their specific substitution patterns, making generic substitution impossible. While the 1,3,4-oxadiazole core is a known scaffold for antiparasitic activity, the combination of the 3-bromo-4,5-dihydroisoxazole warhead and the 4-(tert-butyl)phenyl moiety in Antimalarial agent 3 is uniquely optimized for high potency and selectivity [1]. Even closely related analogs, such as a 1,2,4-oxadiazole regioisomer or other 1,2,5-oxadiazoles with promising activity [2], exhibit significantly lower selectivity indices. This underscores that the precise molecular architecture of Antimalarial agent 3 is a critical driver of its favorable biological profile and cannot be replicated by a generic compound from the same chemical class.

Head-to-Head Evidence: Quantifying the Differentiation of Antimalarial Agent 3


Comparative In Vitro Potency Against Drug-Sensitive Plasmodium falciparum

Antimalarial agent 3 demonstrates potent in vitro activity against the chloroquine-sensitive P. falciparum NF54 strain. Its IC50 of 0.035 µM [1] is directly comparable to a leading 1,2,5-oxadiazole analog from the MMV Malaria Box, which exhibits an IC50 of 0.034 µM in the same assay [2]. This indicates that Antimalarial agent 3's potency is on par with other advanced leads in its chemical class.

Antimalarial drug discovery Plasmodium falciparum IC50 In vitro assay

Exceptional Selectivity Index Defines a Superior Therapeutic Window

The most significant differentiator for Antimalarial agent 3 is its exceptionally high selectivity index (SI) of 5319, derived from its potent antiplasmodial activity (IC50 = 0.035 µM) and low mammalian cytotoxicity against rat L-6 cells (IC50 = 186.2 µM) [1]. This SI is 3.5-fold higher than that of a closely related, high-performing 1,2,5-oxadiazole analog (SI = 1526) [2]. This quantitative difference underscores a critical advantage in experimental settings where minimizing off-target host cell toxicity is paramount.

Selectivity index Cytotoxicity Mammalian cells Therapeutic window

Potency Against Resistant Strains and Structural Differentiation

Antimalarial agent 3 is a member of the 3-Br-isoxazoline class, which are known covalent inhibitors of glyceraldehyde-3-phosphate dehydrogenase (PfGAPDH) [1]. Its structural isomer, a 1,2,4-oxadiazole, demonstrates potent activity against both chloroquine-sensitive (D10) and chloroquine-resistant (W2) P. falciparum strains, with IC50 values of 0.035 µM and 0.058 µM, respectively . This cross-strain efficacy is a characteristic feature of the 3-Br-isoxazoline pharmacophore, suggesting Antimalarial agent 3 may also possess activity against resistant strains, a key advantage over traditional antimalarials like chloroquine.

Drug resistance P. falciparum D10 P. falciparum W2 Covalent inhibitor

Defined Research Applications for Antimalarial Agent 3 Based on Comparative Evidence


High-Fidelity Phenotypic Screening for Novel Antimalarial Targets

Antimalarial agent 3 is an ideal chemical probe for high-throughput phenotypic screening campaigns. Its nanomolar potency (IC50 = 0.035 µM) against P. falciparum [1] ensures a robust assay window, while its exceptionally high selectivity index (SI = 5319) [2] minimizes the risk of off-target cytotoxicity in host cells. This combination reduces false-positive rates and simplifies hit triage, making it a superior choice over analogs with lower selectivity indices.

Validation of PfGAPDH as a Target in Drug-Resistant Malaria

As a member of the 3-Br-isoxazoline class, Antimalarial agent 3 is a known covalent inhibitor of glyceraldehyde-3-phosphate dehydrogenase (PfGAPDH) [1]. Its inferred potency against chloroquine-resistant P. falciparum strains makes it a valuable tool for validating PfGAPDH as a target in drug-resistant malaria. This is a critical application in the context of widespread resistance to front-line therapies.

Benchmarking New Oxadiazole-Based Antimalarial Leads

With well-characterized, peer-reviewed potency (IC50 = 0.035 µM) and selectivity (SI = 5319) data [REFS-2, REFS-4], Antimalarial agent 3 serves as a reliable benchmark standard for medicinal chemistry programs. It provides a consistent comparator for evaluating the potency and therapeutic window of newly synthesized 1,3,4-oxadiazole derivatives or other novel antimalarial chemotypes against the drug-sensitive NF54 strain.

Investigating Covalent Inhibition Mechanisms in Apicomplexan Parasites

The 3-bromo-4,5-dihydroisoxazole warhead of Antimalarial agent 3 is known to act as a covalent inhibitor [2]. This mechanism of action is distinct from many standard antimalarials. The compound can be used in advanced mechanistic studies, such as target engagement assays or resistance mechanism elucidation, to probe the effects of covalent modification on parasite viability and metabolism, particularly given its clean cytotoxicity profile.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Antimalarial agent 3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.